(4-(1H-pyrrol-1-yl)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a phenyl ring, a piperidine ring, and a trifluoromethyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole, phenyl, and piperidine rings, as well as the trifluoromethyl group, would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Structural and Theoretical Studies
A study by Karthik et al. (2021) focused on the synthesis, thermal, optical, etching, structural studies, and theoretical calculations of a compound with a somewhat related structure. The compound exhibited inter and intramolecular hydrogen bonds and stable thermal properties within a specific temperature range. Theoretical calculations supported the experimental findings, offering insights into the molecule's electronic properties and reactive sites (Karthik et al., 2021).
Zhu et al. (2009) investigated a compound with a piperidine ring that displayed a distorted chair conformation, offering insights into the absolute configuration of the pyrrolopiperidine fragment based on known configurations. This study contributes to understanding the structural aspects and potential reactivity of such molecules (Zhu et al., 2009).
Research by Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of compounds featuring boric acid ester intermediates with benzene rings. These studies offer a deep dive into the molecular structures, confirming them through various spectroscopic techniques and X-ray diffraction. Theoretical DFT calculations aligned with experimental data, enhancing understanding of the electronic and physicochemical properties of these molecules (Huang et al., 2021).
Applications in Material Science and Pharmacology
Volpi et al. (2017) described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through a one-pot, three-component condensation process. The optical properties of these compounds, characterized by their remarkable Stokes' shift and tunable quantum yields, suggest their potential application in developing luminescent materials (Volpi et al., 2017).
A potent and selective antagonist for the CB1 cannabinoid receptor was explored by Shim et al. (2002), highlighting the molecular interaction of a structurally related compound. This research provides a basis for understanding receptor-ligand interactions and the potential therapeutic applications of such molecules in the medical field (Shim et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)17-5-8-20(26-15-17)30-19-9-13-28(14-10-19)21(29)16-3-6-18(7-4-16)27-11-1-2-12-27/h1-8,11-12,15,19H,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDLSVRIYWFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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